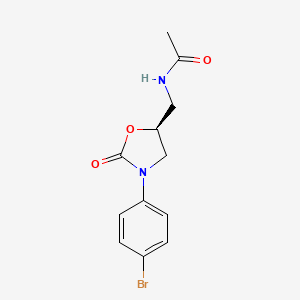
(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a synthetic organic compound that features a bromophenyl group attached to an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized to form the oxazolidinone ring. The final step involves the acylation of the oxazolidinone with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Bromophenol derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. This disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
- (S)-N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
- (S)-N-((3-(4-Methylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Uniqueness
(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, or methyl analogs.
Propriétés
Formule moléculaire |
C12H13BrN2O3 |
|---|---|
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
N-[[(5S)-3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C12H13BrN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-9(13)3-5-10/h2-5,11H,6-7H2,1H3,(H,14,16)/t11-/m0/s1 |
Clé InChI |
NUGZFCAOPMAVCT-NSHDSACASA-N |
SMILES isomérique |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


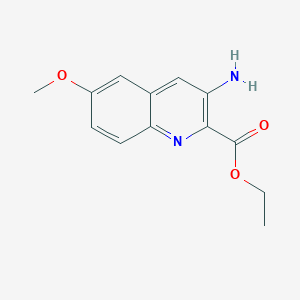

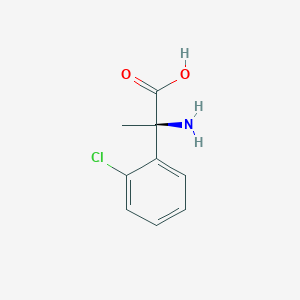
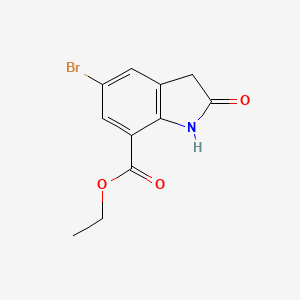

![Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B15329273.png)
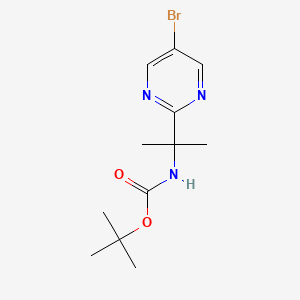
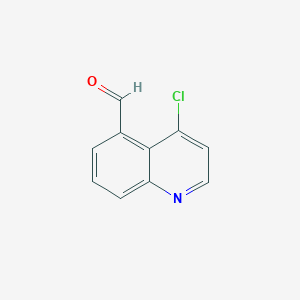
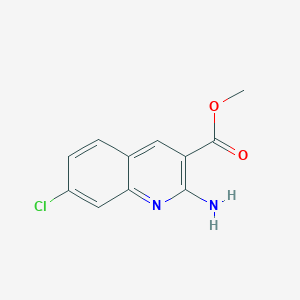
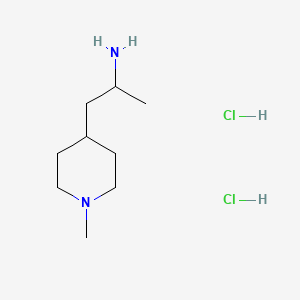
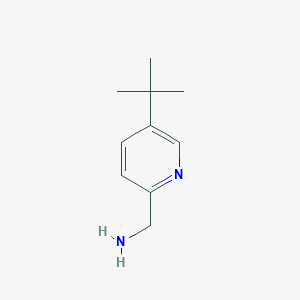
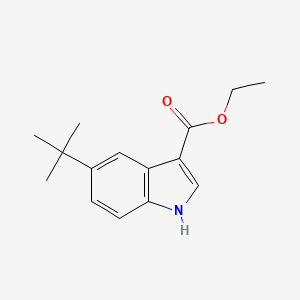

![5-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B15329325.png)
